L-Methionine-15N
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Overview
Description
L-Methionine-15N is a stable isotope-labeled compound of L-Methionine, an essential amino acid. The “15N” denotes the presence of the nitrogen-15 isotope, which is used in various scientific research applications. L-Methionine itself is crucial for human development and acts as a hepatoprotectant .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Methionine-15N can be synthesized by incorporating nitrogen-15 into the methionine molecule. One common method involves using 15N-labeled precursors in the synthesis process. For example, 15N-aceto-D,L-methionine can be used as a substrate .
Industrial Production Methods
Industrial production of this compound typically involves microbial fermentation using genetically modified organisms that can incorporate nitrogen-15 into the methionine molecule. This method ensures high isotopic purity and yield .
Chemical Reactions Analysis
Types of Reactions
L-Methionine-15N undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form methionine sulfoxide and methionine sulfone.
Reduction: Reduction reactions can convert methionine sulfoxide back to methionine.
Substitution: The amino group in this compound can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol.
Substitution: Various reagents depending on the desired derivative.
Major Products
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Methionine.
Substitution: Various methionine derivatives.
Scientific Research Applications
L-Methionine-15N is widely used in scientific research, including:
Chemistry: Used as a tracer in metabolic studies and to study reaction mechanisms.
Biology: Employed in protein synthesis studies and to trace nitrogen pathways in biological systems.
Medicine: Used in diagnostic imaging and to study metabolic disorders.
Industry: Utilized in the production of labeled compounds for research and development
Mechanism of Action
L-Methionine-15N exerts its effects by participating in various metabolic pathways. It acts as a precursor to L-cysteine, taurine, and sulfate, and is involved in the synthesis of S-adenosylmethionine (SAMe), which is crucial for methylation reactions in the body . The incorporation of nitrogen-15 allows researchers to trace these pathways and study the dynamics of nitrogen metabolism .
Comparison with Similar Compounds
Similar Compounds
L-Methionine-13C5,15N: Labeled with both carbon-13 and nitrogen-15.
L-Cysteine-15N: Another nitrogen-15 labeled amino acid.
L-Serine-15N: Nitrogen-15 labeled serine
Uniqueness
L-Methionine-15N is unique due to its specific labeling with nitrogen-15, which makes it particularly useful for studying nitrogen metabolism and protein synthesis. Its applications in various fields, including chemistry, biology, and medicine, highlight its versatility and importance in scientific research .
Properties
Molecular Formula |
C5H11NO2S |
---|---|
Molecular Weight |
150.21 g/mol |
IUPAC Name |
(2S)-2-(15N)azanyl-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i6+1 |
InChI Key |
FFEARJCKVFRZRR-JGTYJTGKSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)[15NH2] |
Canonical SMILES |
CSCCC(C(=O)O)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.